molecular formula C22H27ClN2O3 B11388369 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11388369
M. Wt: 402.9 g/mol
InChI Key: DAUHHWCURQICCN-UHFFFAOYSA-N
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Description

    Starting Materials: 4-methoxybenzyl chloride and the chlorophenoxy intermediate.

    Reaction Conditions: This step often involves a nucleophilic substitution reaction, using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

  • Formation of the Piperidine Derivative

      Starting Materials: Piperidine and the intermediate from the previous step.

      Reaction Conditions: The reaction is typically conducted under reflux in an organic solvent such as toluene or ethanol.

  • Final Acetamide Formation

      Starting Materials: The piperidine derivative and an acylating agent like acetic anhydride.

      Reaction Conditions: This step is usually performed under mild heating with a catalyst such as pyridine.

  • Industrial Production Methods

    In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves several steps:

    • Formation of the Chlorophenoxy Intermediate

        Starting Materials: 2-chlorophenol and an appropriate acylating agent.

        Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or neutral conditions.

        Products: Oxidation of the methoxy group to a carboxylic acid or aldehyde.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Usually performed in anhydrous conditions.

        Products: Reduction of the acetamide group to an amine.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Often conducted in polar aprotic solvents.

        Products: Substitution of the chlorophenoxy group with the nucleophile.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Sodium borohydride in methanol.

      Substitution: Sodium hydride in DMF.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

    Biology

    In biological research, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine

    In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features indicate potential activity as an analgesic, anti-inflammatory, or neuroprotective agent.

    Industry

    In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

    Mechanism of Action

    The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with receptors or enzymes, modulating their activity. For instance, the piperidine ring might bind to neurotransmitter receptors, while the chlorophenoxy and methoxyphenyl groups could enhance binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(2-chlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
    • 2-(2-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
    • 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

    Uniqueness

    Compared to similar compounds, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of both a methoxyphenyl group and a piperidine ring could enhance its pharmacokinetic properties, such as solubility and membrane permeability, making it a promising candidate for further research and development.

    Properties

    Molecular Formula

    C22H27ClN2O3

    Molecular Weight

    402.9 g/mol

    IUPAC Name

    2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide

    InChI

    InChI=1S/C22H27ClN2O3/c1-27-18-11-9-17(10-12-18)20(25-13-5-2-6-14-25)15-24-22(26)16-28-21-8-4-3-7-19(21)23/h3-4,7-12,20H,2,5-6,13-16H2,1H3,(H,24,26)

    InChI Key

    DAUHHWCURQICCN-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2Cl)N3CCCCC3

    Origin of Product

    United States

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